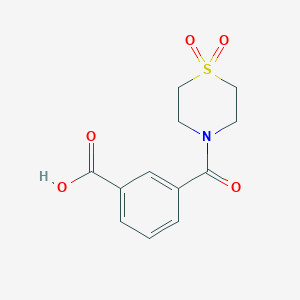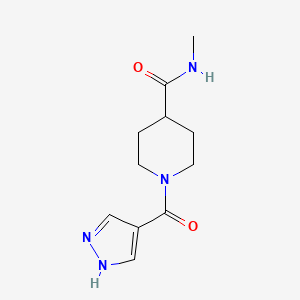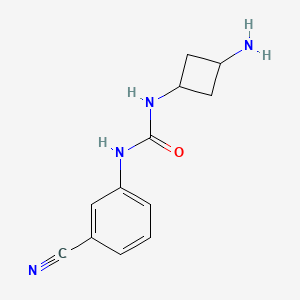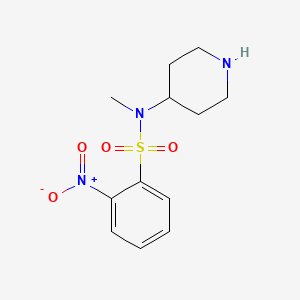
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide, also known as CP-122,288, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide has been found to produce a range of biochemical and physiological effects in the body. It has been found to reduce inflammation and pain, as well as to have anticonvulsant and neuroprotective effects. In addition, it has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of using 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to determine the safety and efficacy of 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide in humans, which may pave the way for its clinical development as a therapeutic agent.
Conclusion:
In conclusion, 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its wide range of biological activities and potential use in the treatment of various diseases make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action, as well as its safety and efficacy in humans.
Synthesis Methods
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine, followed by the addition of 4-dimethylaminopyridine and sodium carbonate. The resulting compound is then treated with thionyl chloride to form the final product, 2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide.
Scientific Research Applications
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-10-3-4-13(12(14)9-10)19(17,18)16(2)11-5-7-15-8-6-11/h3-4,9,11,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPUOTCXVFRRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C)C2CCNCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,4-dimethyl-N-piperidin-4-ylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)



![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)


![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
![N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)



![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)